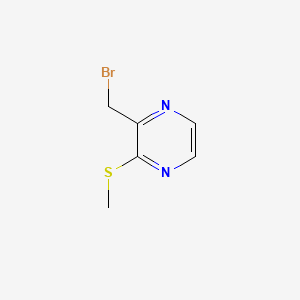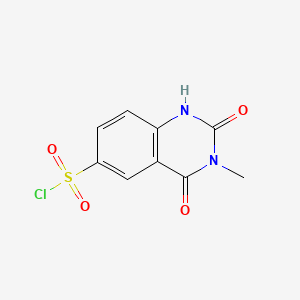
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O4S. It is a halogenated heterocycle known for its unique structure, which includes a quinazoline core with sulfonyl chloride and methyl substituents.
作用机制
Mode of Action
It is known that the compound interacts with n-nucleophiles, amines, and hydrazines . The exact nature of these interactions and the resulting changes are yet to be fully understood.
Biochemical Pathways
It is suggested that the compound might be involved in the synthesis of 4-thioxo derivatives . .
生化分析
Biochemical Properties
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and transferases, facilitating the transfer of sulfonyl groups to target molecules. This interaction often results in the modification of the target enzyme’s activity, either inhibiting or enhancing its function. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to changes in protein structure and function .
Cellular Effects
The effects of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream targets. This modulation can impact gene expression and cellular metabolism, resulting in changes in cell proliferation, differentiation, and apoptosis . Studies have shown that this compound can induce cell cycle arrest in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. It has also been reported to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles . These effects are often dose-dependent and can be observed in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response. These studies are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450s, leading to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
The transport and distribution of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is critical for its activity. It can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it can interact with different sets of biomolecules in each compartment. For example, nuclear localization can facilitate interactions with transcription factors, while mitochondrial localization can influence energy production and apoptosis.
准备方法
The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride typically involves multiple steps. One common method includes the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form hydrazide. Subsequent reactions with carbon disulfide and potassium hydroxide yield oxadiazole, which undergoes further reactions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with electrophilic and nucleophilic reagents, forming S-alkylated derivatives when treated with ethyl bromoacetate and chloroacetonitrile in the presence of triethylamine.
Cyclocondensation Reactions: The compound can undergo cyclocondensation reactions to form triazolothiadiazines when treated with sodium methoxide in methanol.
Alkylation Reactions: Alkylation with methyl bromoacetate and interaction with N-nucleophiles, amines, and hydrazines have been studied.
科学研究应用
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride has several scientific research applications:
相似化合物的比较
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride can be compared with other similar compounds, such as:
6-Methyl-5-quinolinesulfonyl chloride: Another halogenated heterocycle with similar applications in organic synthesis.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid: A compound with a similar core structure but different functional groups, used in medicinal chemistry.
8-Quinolinesulfonyl chloride: A related compound with applications in the synthesis of pharmaceuticals and agrochemicals.
属性
IUPAC Name |
3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c1-12-8(13)6-4-5(17(10,15)16)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOFEYWJPJCJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


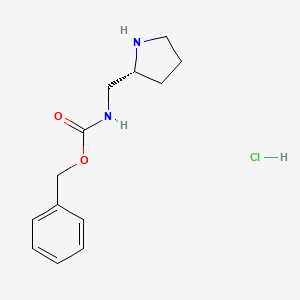

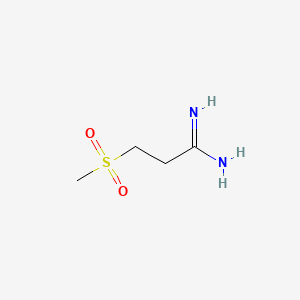
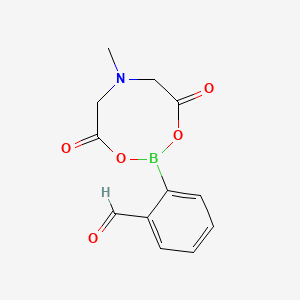

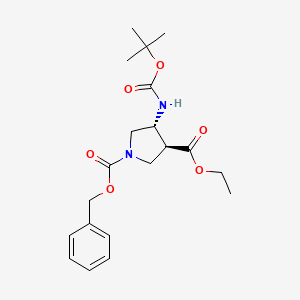
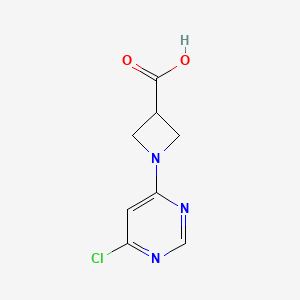

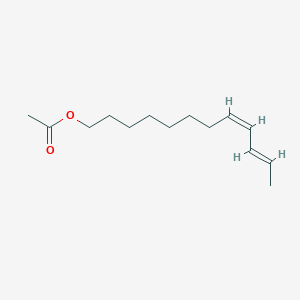
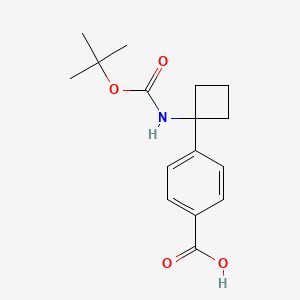
![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)
